molecular formula C16H15BrN2O3 B5417103 N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide

Cat. No. B5417103
M. Wt: 363.21 g/mol
InChI Key: DDRMEEVMANTQLG-JLHYYAGUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential in treating various types of cancer. The compound was first synthesized by Bayer Pharmaceuticals in the early 2000s and has since been the subject of numerous scientific studies.

Mechanism of Action

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and survival. Specifically, the compound inhibits the activity of RAF kinase, which is a key component of the RAF/MEK/ERK signaling pathway. This pathway is frequently activated in cancer cells and plays a critical role in promoting tumor growth and survival.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a number of biochemical and physiological effects, including inhibition of tumor cell proliferation, induction of apoptosis, and inhibition of angiogenesis. The compound has also been shown to have anti-inflammatory effects and to modulate the immune system.

Advantages and Limitations for Lab Experiments

One of the advantages of N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide 43-9006 is that it has been extensively studied in preclinical and clinical settings, and its mechanism of action is well understood. This makes it a useful tool for studying the RAF/MEK/ERK and VEGF signaling pathways and for testing new cancer therapies. However, one limitation of the compound is that it can be toxic at high doses and may have off-target effects.

Future Directions

There are several potential future directions for research on N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide 43-9006. One area of interest is the development of combination therapies that target multiple signaling pathways. Another potential direction is the development of new analogs of the compound that are more potent and have fewer side effects. Finally, there is interest in studying the use of this compound 43-9006 in combination with immunotherapies for the treatment of cancer.

Synthesis Methods

The synthesis of N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide 43-9006 involves a multi-step process that begins with the reaction of 4-bromoaniline with ethyl chloroformate to form an intermediate. This intermediate is then reacted with vinyl magnesium bromide to form the key intermediate, which is subsequently treated with furfurylamine to produce the final compound.

Scientific Research Applications

N-{2-(4-bromophenyl)-1-[(ethylamino)carbonyl]vinyl}-2-furamide 43-9006 has been extensively studied for its potential in treating various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma. The compound works by inhibiting multiple signaling pathways that are involved in tumor growth and survival, including the RAF/MEK/ERK and VEGF pathways.

properties

IUPAC Name

N-[(E)-1-(4-bromophenyl)-3-(ethylamino)-3-oxoprop-1-en-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c1-2-18-15(20)13(10-11-5-7-12(17)8-6-11)19-16(21)14-4-3-9-22-14/h3-10H,2H2,1H3,(H,18,20)(H,19,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDRMEEVMANTQLG-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=CC1=CC=C(C=C1)Br)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC(=O)/C(=C\C1=CC=C(C=C1)Br)/NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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